molecular formula C9H11N3O B1306438 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine CAS No. 957483-46-4

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine

Cat. No.: B1306438
CAS No.: 957483-46-4
M. Wt: 177.2 g/mol
InChI Key: ZAJNESYURABECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is an organic compound that features a furan ring and a pyrazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine can be achieved through several synthetic routes. One common method involves the condensation of 1-(furan-2-yl)ethanol with hydrazine derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Another approach involves the reaction of 1-(furan-2-yl)ethanone with hydrazine hydrate in the presence of a catalyst such as acetic acid. This method also leads to the formation of the pyrazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine
  • N-(1-Furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide
  • This compound derivatives

Uniqueness

This compound is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(furan-2-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNESYURABECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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